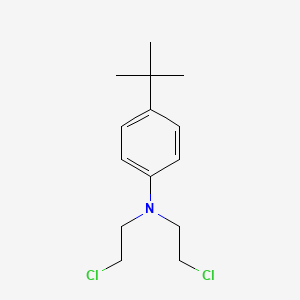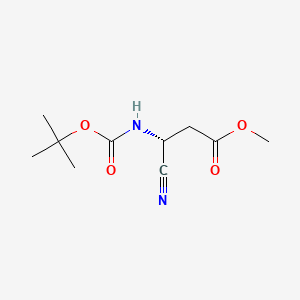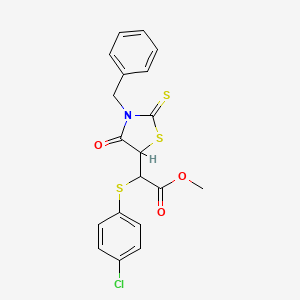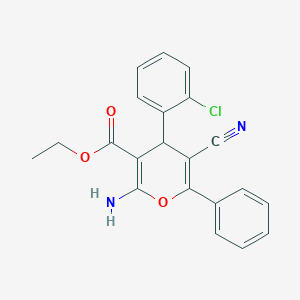![molecular formula C21H19NO4 B14004715 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 6341-15-7](/img/structure/B14004715.png)
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and properties It is characterized by the presence of a fluorenone moiety attached to a cyclohexane ring through a carbamoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of fluorenone with cyclohexane-1-carboxylic acid in the presence of a carbamoylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
Applications De Recherche Scientifique
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in drug development and pharmacological studies.
Mécanisme D'action
The mechanism of action of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are often mediated by the unique structural features of the compound, such as its fluorenone and cyclohexane moieties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Fluorenone derivatives: These compounds contain the fluorenone moiety and exhibit similar reactivity and applications.
Cyclohexane carboxylic acid derivatives: These compounds have a cyclohexane ring with various functional groups attached, offering diverse chemical and biological properties.
Uniqueness
This dual functionality makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
6341-15-7 |
|---|---|
Formule moléculaire |
C21H19NO4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[(9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-2,5-6,9-11,16-17H,3-4,7-8H2,(H,22,24)(H,25,26) |
Clé InChI |
ATUORTCNLKBLMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


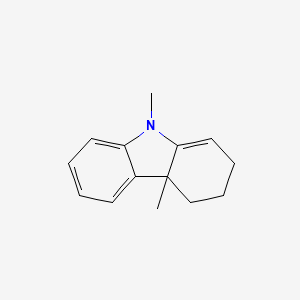
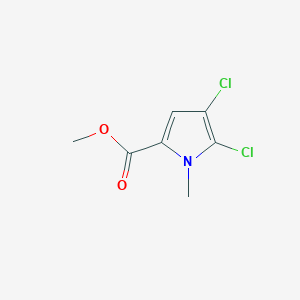
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
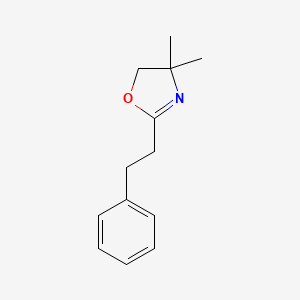
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)
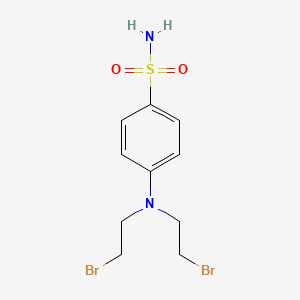
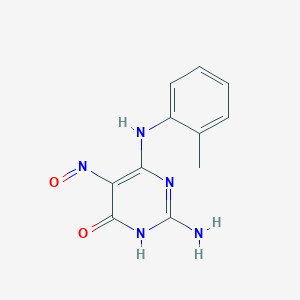
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
